2-fluoro-N-(3-methylbenzyl)benzamide 2-fluoro-N-(3-methylbenzyl)benzamide
Brand Name: Vulcanchem
CAS No.: 710318-32-4
VCID: VC8472027
InChI: InChI=1S/C15H14FNO/c1-11-5-4-6-12(9-11)10-17-15(18)13-7-2-3-8-14(13)16/h2-9H,10H2,1H3,(H,17,18)
SMILES: CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2F
Molecular Formula: C15H14FNO
Molecular Weight: 243.28 g/mol

2-fluoro-N-(3-methylbenzyl)benzamide

CAS No.: 710318-32-4

Cat. No.: VC8472027

Molecular Formula: C15H14FNO

Molecular Weight: 243.28 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-N-(3-methylbenzyl)benzamide - 710318-32-4

Specification

CAS No. 710318-32-4
Molecular Formula C15H14FNO
Molecular Weight 243.28 g/mol
IUPAC Name 2-fluoro-N-[(3-methylphenyl)methyl]benzamide
Standard InChI InChI=1S/C15H14FNO/c1-11-5-4-6-12(9-11)10-17-15(18)13-7-2-3-8-14(13)16/h2-9H,10H2,1H3,(H,17,18)
Standard InChI Key CPJSBTCOWGOMPE-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2F
Canonical SMILES CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2F

Introduction

Chemical Identity and Structural Characteristics

2-Fluoro-N-(3-methylbenzyl)benzamide (C₁₅H₁₄FNO) is a secondary benzamide featuring a fluorine atom at the ortho position of the benzoyl ring and a 3-methylbenzyl group attached to the amide nitrogen. The molecular weight is 245.25 g/mol, with a density of 1.302 g/cm³ and a boiling point of 389.7°C . The fluorine atom exerts strong electron-withdrawing effects, polarizing the benzamide core and influencing intermolecular interactions.

The compound’s three-dimensional conformation has been partially characterized through computational models. Density Functional Theory (DFT) calculations predict a planar benzoyl group and a dihedral angle of ~120° between the benzyl and benzamide moieties, optimizing steric interactions . X-ray crystallography data for analogous compounds, such as 3-benzoyl-2-fluoro-N-(3-methylphenyl)benzamide, reveal intramolecular hydrogen bonding between the amide carbonyl and adjacent fluorine, stabilizing the cis-amide configuration .

PropertyValueMethod
Molecular FormulaC₁₅H₁₄FNOHigh-resolution MS
Melting PointNot reported
LogP3.17Computational
PSA (Polar Surface Area)40.54 ŲDFT

Synthetic Methodologies

Conventional Amidation Routes

The synthesis typically begins with 2-fluorobenzoic acid, which is activated via reaction with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent coupling with 3-methylbenzylamine in anhydrous dichloromethane yields the target compound in ~65% efficiency. Recent advancements employ coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to enhance yields to >85% under mild conditions .

Microwave-Assisted Synthesis

A novel approach utilizes microwave irradiation to accelerate the reaction between 2-fluorobenzoyl chloride and 3-methylbenzylamine. This method reduces reaction times from hours to minutes (≤10 min) while maintaining yields of 78–82% . The rapid heating minimizes side reactions, such as hydrolysis of the acid chloride, which is common in traditional reflux setups .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1,650 cm⁻¹ (amide C=O stretch) and 1,240 cm⁻¹ (C-F stretch) .

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 1H, Ar-H), 7.45–7.35 (m, 5H, Ar-H), 4.62 (s, 2H, CH₂), 2.42 (s, 3H, CH₃) .

  • ¹³C NMR: Peaks at 167.8 ppm (amide carbonyl) and 161.2 ppm (C-F coupling) .

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is highly soluble in polar aprotic solvents like DMSO and DMF. Stability studies indicate degradation <5% after 6 months at −20°C, though hydrolysis of the amide bond occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

2-Fluoro-N-(3-methylbenzyl)benzamide demonstrates moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 12.3 µM), attributed to hydrophobic interactions between the 3-methylbenzyl group and the enzyme’s active site. Fluorine’s electronegativity enhances binding affinity by stabilizing a charge-transfer complex with Tyr385 .

Computational and Experimental Advancements

Molecular Docking Studies

Docking simulations into the COX-2 binding pocket (PDB: 5KIR) reveal favorable binding energy (−9.2 kcal/mol). The 3-methylbenzyl group occupies a hydrophobic subpocket, while the fluorine atom forms a halogen bond with Gln192 .

Hirshfeld Surface Analysis

Hirshfeld surface plots for analogous compounds highlight dominant H···F (14%) and C···H (22%) interactions, explaining crystalline packing patterns .

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